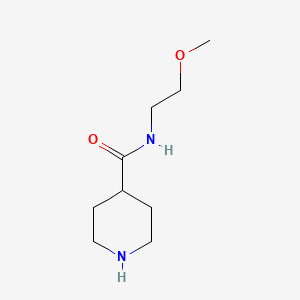

![molecular formula C11H16N2O5 B2679776 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid CAS No. 926649-64-1](/img/structure/B2679776.png)

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Catalytic Activities of Ruthenium(II) Complexes

Ruthenium(II) carbonyl chloride complexes, including those with cis- and trans-isomers, have been synthesized and characterized for their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis of Stereosisomers of Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

Efficient synthesis methods for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been developed, leading to the simplification of synthesis procedures for these unnatural amino acids (Bakonyi et al., 2013).

cis-Selective Synthesis of Pyrrolidines

A concise method for the synthesis of cis-2,5-disubstituted pyrrolidines has been reported, which focuses on N-tert-butoxycarbonylmethyl substitution in a pyroglutamic acid-derived substrate (Hussaini & Moloney, 2004).

Catalytic Activities of Group 6 Metal Carbonyl Complexes

Research on the relative stability of cis- and trans-isomers of bis(NHC)tetracarbonyl complexes of group 6 metals has been conducted, using triazolin- and tetrazolinylidene ligands (Frey et al., 2006).

Scale-up Synthesis of Deuterium-Labeled Cyclobutane Derivatives

Continuous photo flow synthesis has been investigated for the scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives, important for the preparation of various biologically active compounds (Yamashita et al., 2019).

Synthesis of Enantiopure 4-Hydroxypipecolate and Derivatives

A method for synthesizing enantiopure 4-hydroxypipecolate and derivatives from a common dioxopiperidinecarboxylate precursor has been developed, showcasing the synthesis of important cis-4-hydroxy delta-lactams (Marin et al., 2004).

Heterogeneous Oxidation Catalysts from Molybdenum Tetracarbonyl Complexes

Tetracarbonyl complexes of molybdenum have been synthesized and used as precursors for heterogeneous catalysts in the epoxidation of olefins, demonstrating their potential in industrial applications (Neves et al., 2011).

作用機序

Mode of Action

The mode of action would depend on the specific targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amino groups and can affect the compound’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Isoxazoles can have various molecular and cellular effects due to their diverse biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The Boc group can increase the stability of the compound .

特性

IUPAC Name |

(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEJYQIQKJTMJM-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)

![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)

![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)

![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)

![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

![2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2679702.png)

![Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2679706.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)